molecular formula C19H24N6O3 B2912628 7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 862209-53-8

7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Número de catálogo: B2912628
Número CAS: 862209-53-8
Peso molecular: 384.44
Clave InChI: APVZZUCDHIVCBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the xanthine-derived purine-dione family, characterized by substitutions at positions 7 and 8 of the purine core. The 7-(2-hydroxy-2-phenylethyl) group introduces a chiral hydroxyalkyl chain with a phenyl moiety, enhancing hydrophobic interactions, while the 8-(piperazin-1-yl) substituent provides a nitrogen-rich heterocycle capable of hydrogen bonding and modulating receptor affinity. These structural features distinguish it from classical xanthines like caffeine and theophylline, which lack such substitutions .

Propiedades

IUPAC Name

7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3/c1-22-16-15(17(27)23(2)19(22)28)25(12-14(26)13-6-4-3-5-7-13)18(21-16)24-10-8-20-9-11-24/h3-7,14,20,26H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVZZUCDHIVCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 1105196-88-0 , belongs to a class of purine derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C18H23N5O3C_{18}H_{23}N_{5}O_{3} with a molecular weight of 357.4 g/mol . The structural characteristics contribute to its biological activity, particularly in terms of receptor interactions and enzyme inhibition.

PropertyValue
CAS Number1105196-88-0
Molecular FormulaC18H23N5O3
Molecular Weight357.4 g/mol

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Receptor Modulation : The compound has been shown to interact with several neurotransmitter receptors, including dopamine and serotonin receptors, which may contribute to its psychopharmacological effects.
  • Enzyme Inhibition : It acts as an inhibitor of phospholipase A2 (PLA2), which is crucial in the metabolism of phospholipids and has implications in drug-induced phospholipidosis. Inhibition of PLA2 can lead to altered cellular signaling and lipid metabolism .

Pharmacological Effects

The biological activity of 7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has been evaluated in various studies:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties against specific cancer cell lines. For instance, it demonstrated cytotoxic effects on breast cancer and colon cancer cells in vitro .
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases .

Case Studies

Several studies have documented the effects of this compound:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines indicated that the compound inhibited cell proliferation effectively at concentrations below 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Neuropharmacological Assessment : In animal models, the compound showed promise in reducing anxiety-like behaviors when administered at low doses, suggesting its potential as an anxiolytic agent .

Comparación Con Compuestos Similares

Position 8 Substitutions

The 8-position substituent critically influences biological activity and target selectivity. Key analogs include:

Compound (Position 8 Substituent) Biological Activity/Properties Reference
8-(6-methylpyridin-2-yloxy) (Caffeine analog) Loss of CNS stimulation; retained analgesic effects
8-(3-chloro-6-(trifluoromethyl)pyridin-2-yloxy) Analgesic activity; no CNS side effects
8-(4-(prop-2-ynyl)piperazin-1-yl) Anticancer potential; improved solubility due to propargyl group
8-(piperidin-4-yloxy) Aldehyde dehydrogenase inhibition; oxygen linker reduces basicity compared to piperazinyl
8-(methylsulfonyl) Necroptosis inhibition; electron-withdrawing group enhances reactivity

Position 7 Substitutions

The 7-position modifications dictate hydrophobicity and steric effects:

Compound (Position 7 Substituent) Structural Feature Impact on Activity Reference
7-(2-hydroxy-2-phenylethyl) (Target) Chiral hydroxy-phenyl group Enhanced hydrophobic/π-π interactions
7-(thietan-3-yl) Sulfur-containing heterocycle Anti-thrombotic activity via GP IIb-IIIa inhibition
7-(but-2-yn-1-yl) Alkynyl chain Dual DPP4/GPR119 agonism for diabetes
7-(3-(4-methoxyphenoxy)propyl) Ether-linked methoxyphenyl Improved solubility and metabolic stability

Key Insight : The target compound’s hydroxy-phenylethyl group balances hydrophobicity and hydrogen bonding, distinguishing it from sulfur-containing (e.g., thietan-3-yl) or alkynyl analogs .

Physicochemical and Spectral Comparisons

  • Melting Points :

    • Target analog with 8-(trifluoropropyl) : 140°C
    • 8-(methylsulfonyl) derivative: 287.08 g/mol (HRMS)
    • Target compound’s piperazinyl group likely increases melting point compared to alkyl-substituted analogs due to stronger intermolecular forces.
  • NMR Shifts :

    • Piperazinyl protons in analogs resonate at δ 2.58–2.61 ppm (m, 4H) , aligning with the target’s expected piperazine signals.
    • Hydroxy-phenylethyl protons show distinct shifts in the range of δ 3.5–4.0 ppm, confirmed in related structures .

Therapeutic Implications

  • Neurological Applications: Unlike caffeine analogs that lose CNS activity with 8-substitution , the target’s piperazinyl group may retain or modulate CNS effects through adenosine receptor interactions.
  • Anticancer Potential: Piperazinyl-linked propargyl groups in analogs show promise in anticancer assays , suggesting similar pathways for the target compound.
  • Anti-thrombotic Activity : Structural analogs with sulfur substitutions (e.g., thietan-3-yl) highlight the role of 7-position modifications in platelet inhibition .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.